molecular formula C15H18N2O2 B11367579 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propan-1-one

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propan-1-one

Cat. No.: B11367579
M. Wt: 258.32 g/mol
InChI Key: HMRUKHSUEMDHKX-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propan-1-one is a synthetic organic compound that features a benzoxazole ring fused to a piperidine ring, with a propanone group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivatives under acidic conditions.

    Piperidine Ring Formation: The benzoxazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

    Attachment of the Propanone Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoxazole and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but may include the use of bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and piperidine rings are known to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid
  • N-[1-(1,3-Benzoxazol-2-yl)-4-piperidinyl]-N-propylamine

Comparison: 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propan-1-one is unique due to the presence of the propanone group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]propan-1-one

InChI

InChI=1S/C15H18N2O2/c1-2-14(18)17-9-7-11(8-10-17)15-16-12-5-3-4-6-13(12)19-15/h3-6,11H,2,7-10H2,1H3

InChI Key

HMRUKHSUEMDHKX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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